molecular formula C19H15NO4 B2359481 Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 314745-73-8

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2359481
CAS No.: 314745-73-8
M. Wt: 321.332
InChI Key: CTJMMSFRHCGSMX-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups, including a cyanomethoxy group, a phenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse functional groups.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne under acidic or basic conditions.

    Introduction of the Cyanomethoxy Group: The cyanomethoxy group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl chloride in the presence of a base like sodium hydride.

    Esterification: The carboxylic acid group on the benzofuran core can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate largely depends on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. The cyanomethoxy group can act as a nucleophile, participating in various biochemical reactions, while the benzofuran core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 2-phenyl-1-benzofuran-3-carboxylate: Lacks the cyanomethoxy group, making it less versatile in chemical reactions.

    5-(Methoxymethoxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxymethoxy group instead of a cyanomethoxy group, leading to different reactivity and applications.

The presence of the cyanomethoxy group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-22-19(21)17-15-12-14(23-11-10-20)8-9-16(15)24-18(17)13-6-4-3-5-7-13/h3-9,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJMMSFRHCGSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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